molecular formula C16H15ClN2O B14437711 3-Chloro-N'-(diphenylmethylidene)propanehydrazide CAS No. 79289-21-7

3-Chloro-N'-(diphenylmethylidene)propanehydrazide

Cat. No.: B14437711
CAS No.: 79289-21-7
M. Wt: 286.75 g/mol
InChI Key: HVYLUOPYFZHIRH-UHFFFAOYSA-N
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Description

3-Chloro-N’-(diphenylmethylidene)propanehydrazide is an organic compound with the molecular formula C16H15ClN2O. This compound is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a propanehydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide typically involves the reaction of 3-chloropropanoyl chloride with diphenylmethanone hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-(diphenylmethylidene)propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Corresponding amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-Chloro-N’-(diphenylmethylidene)propanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N,N-dimethylaniline: Similar in structure but lacks the hydrazide moiety.

    2-Chloro-N’-(diphenylmethylidene)propanehydrazide: Similar but with a different position of the chloro group.

    3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Similar but with a different functional group.

Uniqueness

3-Chloro-N’-(diphenylmethylidene)propanehydrazide is unique due to the presence of both the chloro group and the diphenylmethylidene moiety, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

79289-21-7

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

N-(benzhydrylideneamino)-3-chloropropanamide

InChI

InChI=1S/C16H15ClN2O/c17-12-11-15(20)18-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)

InChI Key

HVYLUOPYFZHIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CCCl)C2=CC=CC=C2

Origin of Product

United States

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